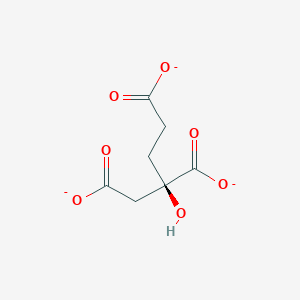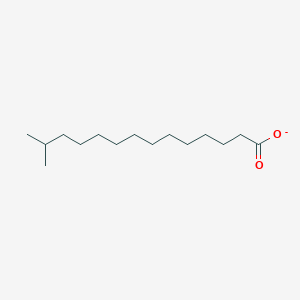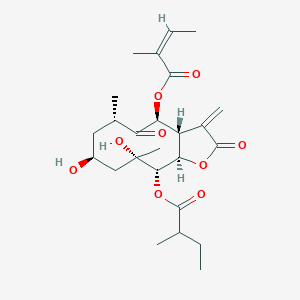
(R)-2-hydroxybutane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-homocitrate(3-) is tricarboxylate anion of (2R)-homocitric acid. It is a conjugate base of a (2R)-homocitric acid.
Aplicaciones Científicas De Investigación
Spectroscopic Studies
(R)-2-hydroxybutane-1,2,4-tricarboxylate has been explored in spectroscopic studies. For instance, the compound has been analyzed using various spectroscopic techniques such as infrared, NMR, and Mossbauer spectroscopies. These techniques are used to study the solution and solid-state structures of certain compounds, providing insights into their molecular configurations and interactions (Holeček et al., 1999).
Sensory Evaluation in Wine
In the context of wine chemistry, the sensory and chemical characteristics of ethyl 2-hydroxy-3-methylbutanoate, a related compound, have been investigated. This compound, identified as a potential marker of lactic acid bacteria esterase activity, was studied in wines to understand its contribution to fruity aroma modulation (Gammacurta et al., 2018).
Synthesis of Intermediates in Biological Pathways
The compound is also relevant in the synthesis of intermediates in biological pathways. A study detailed the stereocontrolled synthesis of 2-methylisocitrate, an analog of this compound, which is an intermediate in the methylcitrate cycle in bacteria and fungi. This cycle is involved in the oxidation of certain compounds to pyruvate (Darley et al., 2003).
Conformational Analysis in Crystallography
This compound's analogs have been studied in crystallography for understanding hydrogen bonding and conformational aspects. Such analyses provide valuable insights into molecular structures and interactions, which are crucial in fields like material science and drug design (Turnbull et al., 1991).
Propiedades
Fórmula molecular |
C7H7O7-3 |
|---|---|
Peso molecular |
203.13 g/mol |
Nombre IUPAC |
(2R)-2-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3/t7-/m1/s1 |
Clave InChI |
XKJVEVRQMLKSMO-SSDOTTSWSA-K |
SMILES isomérico |
C(C[C@@](CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
SMILES canónico |
C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Sinónimos |
homocitrate homocitric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1259434.png)

![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)

